Borax (B4Na2O7.10H2O)

描述

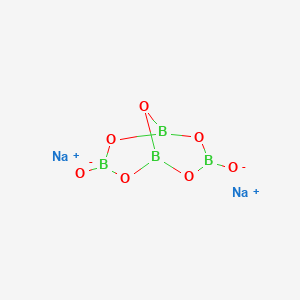

Structure

2D Structure

属性

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMADVZSLOHIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7Na2. 10H2O, B4H20Na2O17 | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | borax | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borax | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014356 | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borate, decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

608 °F | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 mm Hg, 0 mmHg (approx) | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |

CAS No. |

1303-96-4, 1313726-63-4, 71377-02-1 | |

| Record name | Borax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

75 °C (decomposes), 167 °F | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Structural Elucidation and Complexation Chemistry of Sodium Borate Systems

Crystalline Structures of Hydrated Sodium Borates

Hydrated sodium borates are characterized by well-defined, repeating three-dimensional arrangements of atoms. The fundamental units of these structures are polyanions formed by the polymerization of BO₃ triangles and BO₄ tetrahedra. These polyanions are linked together, with sodium cations and water molecules occupying the intervening spaces, to create complex crystal lattices.

Polyhedral Building Blocks and Anionic Topologies in Sodium Borate (B1201080) Crystals

The crystal structures of borate minerals and synthetic compounds are constructed from basic polyhedral units of BO₃ triangles and BO₄ tetrahedra. researchgate.net These fundamental building blocks can exist as discrete oxyanions or polymerize through corner-sharing of oxygen atoms to form a vast array of more complex anionic clusters, chains, sheets, and frameworks. researchgate.netnih.gov The connectivity of these polyhedra defines the anionic topology of the crystal.

In hydrated sodium borates, the anionic structures are often composed of polyborate ions. A well-known example is the anion found in borax (B76245) (sodium tetraborate (B1243019) decahydrate), which has the correct chemical formula Na₂[B₄O₅(OH)₄]·8H₂O. wikipedia.orgwikipedia.orgnih.gov Its fundamental building block is the [B₄O₅(OH)₄]²⁻ ion, which consists of two BO₄ tetrahedra and two BO₃ triangles. wikipedia.org These building blocks are linked into chains, which are then held together by hydrogen bonds involving the water molecules.

The principles governing the formation of these polyanions involve the creation of stable ring structures. usgs.gov For instance, a common motif is a six-membered ring composed of alternating boron and oxygen atoms. The specific arrangement and linkage of these rings and other polyhedral clusters give rise to the diverse anionic topologies observed in crystalline sodium borates. There are at least 13 distinct hydrated crystalline sodium borates in the Na₂O–B₂O₃–H₂O system between 0 and 100 °C. wikipedia.org

Three-Dimensional Framework Architectures and Channel Systems

The polymerization of borate polyhedra often leads to the formation of robust, three-dimensional frameworks. researchgate.netnih.gov These frameworks can be dense or open, with the latter containing channels or cavities. In the case of hydrated sodium borates, these channels are typically occupied by sodium ions and water molecules. The sodium ions are coordinated by oxygen atoms from both the borate framework and the water molecules, creating a complex network of ionic and hydrogen bonds that stabilizes the entire structure.

The structure of borax, for example, features chains of sodium-water polyhedra. iucr.org Specifically, the sodium ions are coordinated by water molecules, forming chains that run through the crystal structure. These chains are then linked to the borate polyanions. iucr.org In other, more complex borates, the borate anions themselves can form intricate three-dimensional open-framework structures with various types of channels. nih.gov The size and shape of these channels are determined by the specific type of polyborate anions and their mode of connection.

Advanced Crystallographic Techniques for Structural Characterization

For hydrated sodium borates, neutron diffraction is a particularly powerful complementary technique. iucr.orgingentaconnect.comaps.org Because neutrons are scattered effectively by hydrogen nuclei, neutron diffraction can accurately locate the positions of hydrogen atoms in water molecules and hydroxyl groups within the crystal structure. iucr.org This is crucial for understanding the complex hydrogen bonding networks that play a significant role in stabilizing these hydrated compounds. A neutron diffraction study of borax, for instance, provided precise locations for the hydrogen atoms and confirmed the details of the hydrogen bonding scheme. iucr.org

In some cases, synchrotron X-ray diffraction is employed. researchgate.netunit.noyoutube.com Synchrotron sources provide highly intense and collimated X-ray beams, which can be advantageous for studying very small crystals or for performing experiments under non-ambient conditions.

Amorphous Structures: Sodium Borate Glasses and Melts

In contrast to the ordered nature of crystals, sodium borate glasses and melts are amorphous, lacking long-range periodic order. Their structure is a continuous random network of borate polyhedra. The study of these amorphous structures is divided into different length scales: short-range order, which describes the local atomic arrangements, and intermediate-range order, which pertains to the connectivity and arrangement of these local units over slightly larger distances.

Short-Range and Intermediate-Range Order in Alkali Borate Melts

The fundamental structural units in sodium borate glasses are, like in their crystalline counterparts, BO₃ triangles and BO₄ tetrahedra. warwick.ac.uk The addition of a network modifier like sodium oxide (Na₂O) to boric oxide (B₂O₃) glass causes a change in the coordination of some boron atoms from three to four, creating BO₄ tetrahedra. warwick.ac.uk This conversion is a key feature of the "boron anomaly," where certain physical properties of the glass exhibit non-linear behavior with changing composition.

The short-range order (SRO) is defined by the B-O bond lengths and the coordination numbers. Neutron diffraction studies have identified two distinct B-O bond lengths: approximately 1.37 Å for BO₃ units and 1.47 Å for BO₄ units. researchgate.netaps.org The fraction of four-coordinated boron atoms, denoted as N₄, is a critical parameter for describing the SRO and varies with the Na₂O content. researchgate.netscilit.com

Composition-Structure Relations and Statistical Mechanics Modeling in Borosilicate Glasses

Statistical mechanics models have been developed to predict these composition-structure relationships. ingentaconnect.com These models consider the relative enthalpic and entropic contributions to the bonding preferences of the network modifiers with the different network-forming units. ingentaconnect.com By establishing the interaction parameters in the simpler binary sodium borate and sodium silicate (B1173343) glasses, these models can predict the structural evolution in the more complex ternary sodium borosilicate system. ingentaconnect.com This approach can account for how the structure changes with composition and even with the thermal history of the glass. ingentaconnect.com

The fraction of four-coordinated boron (N₄) in sodium borate glasses is a key structural parameter that can be measured experimentally, often using Nuclear Magnetic Resonance (NMR) spectroscopy. The table below illustrates the experimentally determined relationship between the mole fraction of Na₂O and the resulting N₄ value.

| mol% Na₂O | N₄ (Fraction of four-coordinated Boron) | Predominant Borate Structural Groups |

|---|---|---|

| 0 | 0.00 | Boroxol rings, BO₃ triangles |

| 10 | 0.18 | Tetraborate groups |

| 20 | 0.33 | Diborate groups |

| 30 | 0.42 | Diborate, Metaborate (B1245444) groups |

| 40 | 0.35 | Metaborate, Pyroborate groups |

This table presents typical, approximate values for N₄ as a function of Na₂O content in binary sodium borate glasses, compiled from various spectroscopic studies. The predominant structural groups listed are based on established models of borate glass structure.

Laser-Induced Optical Phenomena in Sodium Borate Glasses

Sodium borate glasses are notable for their unique interactions with laser irradiation, leading to a range of optical phenomena. These effects are of significant interest for applications in photonics, optical data storage, and the fabrication of advanced optical devices. researchgate.net When subjected to high-intensity laser light, particularly from femtosecond lasers, the glass matrix undergoes structural and electronic changes that alter its optical properties.

One of the key phenomena observed is the induction of polarization-dependent birefringence in the bulk of sodium borate glass. optica.org This effect, demonstrated with femtosecond lasers, involves the creation of birefringent microregions. researchgate.net The retardance of this induced birefringence is dependent on the alkali (Na₂O) content of the glass. optica.org An increase in the Na₂O content leads to a decrease in the minimum number of laser pulses required to form these zones. researchgate.net Under specific conditions, a higher alkali content can lead to a modification where the slow axis of birefringence is parallel to the polarization plane of the laser beam. researchgate.net This phenomenon is often associated with the formation of self-organized nanogratings within the glass. researchgate.netnih.gov

Nonlinear optical (NLO) properties are also a prominent feature of laser-interaction with sodium borate glasses, especially when doped with nanoparticles. researchgate.net For instance, gold nanoparticle (Au-NP)-doped sodium borate glasses exhibit NLO properties that vary with the wavelength of the incident laser. researchgate.net Using nanosecond pulses at 532 nm, these glasses show reverse saturable absorption (RSA), while in the 750-850 nm range with femtosecond pulses, they exhibit saturable absorption (SA). researchgate.net The ultrafast NLO properties of Au-NP doped sodium antimony borate glasses were investigated using a Z-scan technique with a femtosecond Ti:sapphire laser, which also revealed SA behavior attributed to intraband transitions. acrhem.org

Furthermore, femtosecond laser irradiation can induce changes in the photoluminescence (PL) of doped sodium borate glasses. In Sm-doped glasses, irradiation can cause the photoreduction of Sm³⁺ ions to Sm²⁺, creating a new PL peak around 682 nm. elsevierpure.com This laser-induced PL change has been explored for its potential in three-dimensional (3D) optical memory applications. elsevierpure.com Similarly, in silver-doped sodium borate glass, two-photon absorption from a femtosecond laser can alter the charge state of silver ions, leading to spectral changes and the formation of silver nanoparticles. elsevierpure.com

The table below summarizes key research findings on laser-induced phenomena in various sodium borate glass systems.

| Glass System | Laser Type | Observed Phenomenon | Key Findings |

| Sodium Borate Glass | Femtosecond | Polarization-dependent birefringence | Retardance depends on Na₂O content; higher alkali content reduces the pulse number needed for formation. optica.orgresearchgate.net |

| Au-NP Doped Sodium Borate Glass | Nanosecond (532 nm), Femtosecond (750-850 nm) | Nonlinear Absorption | Exhibits Reverse Saturable Absorption (RSA) at 532 nm and Saturable Absorption (SA) at 750-850 nm. researchgate.net |

| Sm-Doped Sodium Borate Glass | Femtosecond (800 nm) | Photoluminescence (PL) Change | Induces photoreduction of Sm³⁺ to Sm²⁺, creating a new PL peak; potential for 3D optical memory. elsevierpure.com |

| Ag-Doped Sodium Borate Glass | Femtosecond | Spectral Changes | Two-photon absorption alters the charge state of silver ions, forming nanoparticles. elsevierpure.com |

| Au-NP Doped Sodium Antimony Borate Glass | Femtosecond (800 nm) | Ultrafast Nonlinear Absorption | Demonstrates saturable absorption (SA) due to intraband transitions. acrhem.org |

Complexation Chemistry of Sodium Borate with Organic Ligands

Sodium borate readily forms complexes with organic ligands containing hydroxyl groups, a chemistry that is fundamental to its role in various applications and analytical methods. The boron atom in the borate anion, B(OH)₄⁻, acts as a Lewis acid, reacting with the hydroxyl groups of organic molecules.

Sodium borate forms stable complexes with polyols (compounds with multiple hydroxyl groups) and diols, particularly those with 1,2- or 1,3-hydroxyl group configurations. rsc.org This complexation involves an esterification reaction where water molecules are eliminated, resulting in the formation of anionic mono- or bis-chelate structures with a central tetrahedral boron atom. researchgate.netresearchgate.net

The stability and structure of these complexes are highly dependent on the stereochemistry of the polyol or diol. rsc.orgresearchgate.net

1,2-Diols : Generally form stable five-membered rings with the borate ion. rsc.org

1,3-Diols : Form six-membered, non-planar ring systems. rsc.org

Polyols : The complexation with polyols like glycerol, xylitol (B92547), D-sorbitol, and D-mannitol is significantly stronger than with monohydric alcohols or even simple diols. researchgate.net The specific configuration of the hydroxyl groups plays a crucial role, with xylitol showing the strongest complexation among several tested polyols at equivalent molar ratios. researchgate.net

Studies have shown that sodium borate complexes with 1,2- and 1,3-diols often crystallize as 1:1 compounds. rsc.org However, bis-diol complexes, forming a spiran-type structure, can also be formed. rsc.org The formation of these complexes increases the acidity of the boric acid solution, a principle utilized in analytical chemistry for the titration of boric acid. researchgate.net The interaction with different polyols can lead to various complex anions in solution, such as [B(Polyol)₂]⁻ and [B(Polyol)]⁻, with their stability depending on the specific polyol and the solution's concentration. researchgate.net

Spectroscopic techniques are invaluable for elucidating the structure and dynamics of borate complexes in solution. Boron-11 (¹¹B) NMR spectroscopy is a particularly powerful, non-destructive tool for this purpose. researchgate.nethuji.ac.il Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being more sensitive and providing sharper signals, making it the preferred nucleus for study. huji.ac.il

The chemical shift in ¹¹B NMR spectra provides direct information about the coordination environment of the boron atom.

Trigonal Boron : Undissociated boric acid, containing a trigonal B(OH)₃ unit, gives a characteristic signal at lower fields (e.g., around δ = 19.7 ppm). researchgate.net

Tetrahedral Boron : When borate complexes with organic ligands to form structures with a tetrahedral boron atom, the signal shifts significantly upfield to a narrower chemical shift range. researchgate.net For example, complexes with polyhydroxy compounds forming six-membered rings can show signals around 1.1 ppm for a 1:1 monochelate and 0.5 ppm for a 1:2 bischelate complex. researchgate.net

¹¹B NMR studies have been used to identify the various complex species in equilibrium in solution. For instance, in aqueous solutions of borate and 1,4-butanediol, a signal corresponding to a 1:1 complex with a seven-membered ring structure was observed. researchgate.net The technique allows for the calculation of stability constants for the different esters formed based on the peak areas of the boron species in the spectra. researchgate.net It has also been employed to study the complexation of borate with polysaccharides and to monitor the interconnected phenomena of pKa changes and complex formation with phenyl boronic acids and diols. researchgate.netnih.gov

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another technique used to study borate complexation, providing evidence for the coordination of both trigonal B(OH)₃ and tetrahedral B(OH)₄⁻ species in ligand exchange mechanisms. morressier.comunl.edu

The table below presents typical ¹¹B NMR chemical shift ranges for different boron species relevant to complexation chemistry.

| Boron Species | Coordination | Typical ¹¹B NMR Chemical Shift (ppm) | Reference |

| Boric Acid (B(OH)₃) | Trigonal | ~19 | researchgate.net |

| Borohydrides (BH₄⁻) | Tetrahedral | -45 to -26 | sdsu.edu |

| Tetracoordinate Alkyl-/Arylalkoxyborates | Tetrahedral | +12 to -8 | sdsu.edu |

| Tetraphenylborates | Tetrahedral | ~ -6.0 | sdsu.edu |

| Borate-Polyol Complexes (e.g., six-membered rings) | Tetrahedral | ~ 0.5 to 1.1 | researchgate.net |

Biological and Environmental Research on Boron Compounds, Including Sodium Borate

Boron Essentiality and Physiological Roles in Biological Systems

Boron, a trace element, is increasingly recognized for its significant roles in the metabolic processes of a wide range of organisms, from microorganisms to humans. While its essentiality has been unequivocally established in some, its beneficial effects are noted across the biological spectrum.

Micronutrient Function in Higher Plants and Microorganisms

Boron is an essential micronutrient for the normal growth and development of higher plants and certain microorganisms. jafs.com.plnih.govmdpi.com Its functions are diverse and critical for cellular integrity and function.

In higher plants, one of boron's primary roles is in the structural integrity of the cell wall. nih.govresearchgate.net It forms a borate-ester cross-link with the rhamnogalacturonan II (RG-II) polysaccharide component of pectin (B1162225), which is crucial for the tensile strength and proper structure of the primary cell wall. nih.govresearchgate.net Beyond its structural role, boron is involved in a multitude of physiological processes, including:

Cell division and elongation: Boron is vital for meristematic tissues where rapid cell division occurs. nih.govresearchgate.net

Membrane function and integrity: It is believed to play a role in maintaining the structure and function of biological membranes. jafs.com.plresearchgate.net

Sugar transport: Boron facilitates the transport of sugars, which are essential for energy in growing parts of the plant. nih.gov

Pollination and seed set: Adequate boron is necessary for pollen germination, pollen tube growth, and consequently, for successful fruit and seed development. jafs.com.plnih.gov

Nitrogen fixation: In leguminous plants, boron is required for effective nitrogen fixation and the development of root nodules. jafs.com.pl

Interactive Table: Key Functions of Boron in Plants and Microorganisms

| Organism Group | Key Function | Specific Role |

| Higher Plants | Cell Wall Structure | Forms borate-ester cross-links in pectin (RG-II) nih.govresearchgate.net |

| Cell Division & Elongation | Essential for growth in meristematic tissues nih.govresearchgate.net | |

| Membrane Integrity | Maintains structural and functional integrity of membranes jafs.com.plresearchgate.net | |

| Sugar Transport | Facilitates movement of sugars to growing plant parts nih.gov | |

| Reproduction | Crucial for pollination and seed development jafs.com.plnih.gov | |

| Nitrogen Fixation | Required for nodulation in legumes jafs.com.pl | |

| Microorganisms | Quorum Sensing | Component of the signaling molecule AI-2B in some bacteria cohlife.orgbiocompare.com |

| Symbiosis | Essential for Rhizobium-legume symbiosis cohlife.orgbiocompare.com |

Essential Role in Animal and Human Metabolism

While not yet classified as an essential micronutrient for humans and animals in the same way as for plants, a growing body of evidence highlights boron's beneficial and potentially essential roles in their metabolism. cohlife.orgwikipedia.org Boron has been shown to positively influence a number of biological functions. biocompare.comnih.gov

Research indicates that boron is involved in:

Bone Health: Boron plays a role in the growth and maintenance of bone by influencing the metabolism of calcium, magnesium, and vitamin D. mdpi.comresearchgate.net It has been shown to reduce the urinary excretion of calcium and magnesium, thereby conserving these minerals. mdpi.com

Hormone Metabolism: Boron can impact the levels and metabolism of steroid hormones, including estrogen and testosterone. wikipedia.orgmdpi.com

Energy Metabolism: It is implicated in energy metabolism, although the precise mechanisms are still being elucidated. cohlife.orgresearchgate.net

Immune Function: Some studies suggest that low boron levels may be associated with compromised immune function. nih.gov

Brain Function: Boron may also have beneficial effects on brain function and cognitive performance. mdpi.com

Naturally occurring organic boron compounds are being investigated for their role in the symbiosis between host organisms and their gut microbiota. cohlife.orgnih.gov It is proposed that boron may be essential for this symbiotic relationship, potentially acting through signaling molecules and by fortifying the intestinal mucus layer. cohlife.orgnih.gov

Cellular Uptake and Translocation Mechanisms of Boron

The transport of boron in plants is a complex and tightly regulated process, essential for maintaining the fine balance between sufficiency and toxicity. researchgate.net Plants have evolved sophisticated mechanisms to manage boron uptake from the soil and its distribution throughout the plant.

Boron is primarily absorbed by plant roots from the soil solution in the form of undissociated boric acid (B(OH)₃). nih.gov The cellular uptake and translocation involve several mechanisms:

Passive Diffusion: At sufficient to high boron concentrations in the soil, boric acid can move across the lipid bilayers of root cells via passive diffusion.

Facilitated Diffusion: Under boron-limiting conditions, the uptake of boric acid is facilitated by specific channel proteins. researchgate.net In Arabidopsis thaliana, a member of the Nodulin-26 like Intrinsic Protein (NIP) family, specifically NIP5;1, acts as a boric acid channel to facilitate its entry into root cells. researchgate.net

Active Efflux: Borate (B1201080) exporters, known as BOR transporters, are responsible for the active efflux of borate ions [B(OH)₄]⁻ from cells. researchgate.net These transporters play a crucial role in loading boron into the xylem for long-distance transport to the shoots and in managing boron levels to prevent toxicity. The BOR1 transporter in Arabidopsis is a key player in xylem loading. researchgate.net

The translocation of boron from the roots to the shoots is primarily driven by the transpiration stream through the xylem. The distribution within the plant can be species-dependent, with some species showing limited phloem mobility of boron. The regulation of these transport systems is highly responsive to boron availability, with the expression and activity of transporters like NIP5;1 and BOR1 being down-regulated under high boron conditions to prevent toxicity. researchgate.net

Interactive Table: Mechanisms of Boron Transport in Plants

| Transport Mechanism | Condition | Key Transporter(s) | Function |

| Passive Diffusion | High Boron | - | Movement of boric acid across cell membranes |

| Facilitated Diffusion | Low Boron | NIP5;1 (Boric Acid Channel) | Enhanced uptake of boric acid into root cells researchgate.net |

| Active Efflux | Low & High Boron | BOR1 (Borate Exporter) | Xylem loading for translocation to shoots researchgate.net |

| High Boron | Other BOR transporters | Efflux from cells to prevent toxicity |

Mechanisms of Boron Toxicity at Cellular and Organismal Levels

While essential in small amounts, excessive concentrations of boron can be toxic to organisms, leading to a range of adverse effects at both the cellular and organismal levels.

Cellular and Molecular Mechanisms of Boron Toxicity

The toxicity of boron at the cellular level is multifaceted, impacting fundamental biological processes and structures. High concentrations of boron can disrupt metabolic pathways and cellular integrity.

Mitochondria, the powerhouses of the cell, are a key target of boron toxicity. Excess boron can impair mitochondrial function and disrupt cellular energy metabolism. Research has shown that high concentrations of boron compounds, including sodium borate, can lead to a decrease in mitochondrial activity. researchgate.net

One of the proposed mechanisms of boron toxicity is the disruption of the mitochondrial respiratory chain. wikipedia.org This can lead to reduced production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and decreased oxygen consumption. wikipedia.org Specifically, some studies suggest that high levels of sodium can inhibit complex II of the respiratory chain. wikipedia.org

Furthermore, boron has been shown to affect mitochondrial membrane stability. While some studies suggest that boron can stabilize the mitochondrial membrane under certain conditions, thereby inhibiting apoptosis (programmed cell death), toxic levels can have the opposite effect, leading to mitochondrial dysfunction. nih.govnih.gov Boron toxicity can also induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the levels of antioxidants, which can further damage mitochondrial components. researchgate.netresearchgate.net This oxidative damage can compromise mitochondrial integrity and contribute to cellular injury. researchgate.net The disruption of energy metabolism is a critical aspect of boron's phytotoxic effects, as it can interfere with primary metabolism by binding with ribose in molecules like ATP and NAD(P)H.

Interactive Table: Effects of Boron Toxicity on Mitochondrial Function

| Effect | Mechanism | Consequence |

| Decreased Mitochondrial Activity | Inhibition of respiratory chain enzymes wikipedia.org | Reduced ATP production and oxygen consumption wikipedia.org |

| Mitochondrial Membrane Instability | Alteration of membrane potential nih.gov | Release of pro-apoptotic factors |

| Increased Oxidative Stress | Generation of Reactive Oxygen Species (ROS) researchgate.net | Damage to mitochondrial DNA, proteins, and lipids researchgate.net |

| Disruption of Energy Metabolism | Binding with ribose in ATP and NAD(P)H | Impaired primary metabolic processes |

Alterations in Cell Wall Integrity and Cellular Adhesion

Boron, a crucial micronutrient for plants, plays a fundamental role in maintaining the structural integrity of the cell wall. balchem.com Its primary function in this capacity is the formation of borate-ester cross-links with the pectic polysaccharide rhamnogalacturonan-II (RG-II). nih.govnih.govtandfonline.com This cross-linking creates a stable, three-dimensional pectic network, which is essential for the mechanical properties of the cell wall, including its porosity and elasticity. nih.govfrontiersin.org The formation of these borate bridges is critical for normal cell wall development and function. nih.govtandfonline.com

Studies have shown that boron deficiency leads to significant alterations in cell wall structure and a decrease in its mechanical stability. balchem.comnih.gov Plants lacking sufficient boron often exhibit symptoms such as brittle tissues, cracked stems, and hollow stem disorder, all of which are attributable to compromised cell wall integrity. balchem.com Research on cultured plant cells has demonstrated that in the absence of boron, the formation of RG-II dimers is inhibited, leading to a weakened cell wall. nih.gov However, even without these crucial boron bridges, pectins remain an integral part of the cell wall, suggesting the presence of other cross-linking mechanisms. nih.govtandfonline.com

The process of RG-II cross-linking via boron bridges is thought to occur during polysaccharide synthesis within the Golgi apparatus or during their secretion into the cell wall. nih.gov This dynamic process allows for the controlled expansion of the cell wall during growth, as the weak cross-links can break and reform. balchem.com

In addition to its structural role, boron's influence on cell wall properties also affects cellular adhesion. The middle lamella, the pectin-rich layer that cements adjacent plant cells together, is weakened in boron-deficient conditions, leading to poor cell-to-cell contact and tissue disintegration. nih.gov In animal systems, while a cell wall is absent, boron has been observed to impact cellular adhesion. Research on prostate cancer cells has shown that treatment with boric acid resulted in decreased cell adhesion, suggesting a potential role for boron in modulating cell-to-cell interactions and metastatic potential. nih.gov Furthermore, boron's interaction with glycoproteins and glycolipids on the cell surface, which are involved in cell recognition and tissue formation, further underscores its potential influence on cellular adhesion. nih.gov

The table below summarizes the key effects of boron on cell wall integrity and cellular adhesion.

| Feature | Role of Boron | Effect of Deficiency |

| Cell Wall Structure | Forms borate-ester cross-links with rhamnogalacturonan-II (RG-II), creating a stable pectic network. nih.govnih.gov | Weakened cell wall, increased brittleness, and altered porosity. balchem.comnih.gov |

| Cellular Adhesion | Strengthens the middle lamella, promoting cell-to-cell contact. nih.gov | Weakened middle lamella, leading to poor adhesion and tissue disintegration. nih.gov |

| RG-II Dimerization | Essential for the formation of RG-II dimers, which are crucial for the pectic network. nih.gov | Inhibition of RG-II dimer formation. nih.gov |

| Mechanical Properties | Provides flexibility and strength to the cell wall, allowing for controlled cell expansion. balchem.com | Decreased mechanical resistance, leading to cell bursting and abnormal growth. nih.gov |

Modulation of Gene Expression and Cellular Proliferation Pathways

Boron compounds have been shown to exert significant influence on the expression of genes and the regulation of pathways involved in cellular proliferation. This modulation is a key aspect of boron's biological activity in both plant and animal systems.

In the context of cancer research, boric acid has demonstrated inhibitory effects on the growth of prostate cancer cells. nih.gov This inhibition is achieved, in part, by decreasing the expression of cyclins A and E, which are critical regulators of the cell cycle. nih.gov By downregulating these cyclins, boric acid can impede the progression of the cell cycle, thereby slowing cellular proliferation. nih.gov

Furthermore, boron has been found to influence signaling pathways that are fundamental to cancer progression. The Insulin-like Growth Factor-1 (IGF-1) signaling pathway, known to promote cancer development, is one such target. Downregulation of this pathway is associated with a reduced risk of cancer, and boron has been implicated in modulating its activity. nih.gov

In the realm of bone health and tissue repair, boron's impact on gene expression is crucial for osteogenesis and wound healing. Research has shown that boron can induce the mineralization of osteoblasts, the cells responsible for bone formation, by regulating the expression of genes related to tissue mineralization. nih.gov This process is also influenced by boron's interaction with key hormones such as 17β-estradiol (E2), testosterone, and vitamin D, which are integral to bone growth and turnover. nih.gov

During wound healing, boron has been observed to stimulate the proliferation and migration of fibroblasts, the primary cells in connective tissue. nih.gov This stimulation accelerates wound closure and is linked to boron's direct action on specific enzymes within these cells. nih.gov

The table below provides a summary of the known effects of boron on gene expression and cellular proliferation pathways.

| System/Process | Effect of Boron | Associated Molecules/Pathways |

| Prostate Cancer | Inhibits cell growth and reduces metastatic potential. nih.gov | Downregulation of Cyclins A and E; modulation of IGF-1 signaling pathway. nih.gov |

| Osteogenesis (Bone Formation) | Induces mineralization of osteoblasts. nih.gov | Regulation of genes for tissue mineralization; interaction with 17β-estradiol, testosterone, and vitamin D. nih.gov |

| Wound Healing | Stimulates fibroblast proliferation and migration. nih.gov | Action on enzymes like elastase, trypsin-like enzymes, and collagenase. nih.gov |

Induction of Oxidative Stress and Apoptotic Responses

Boron compounds can induce oxidative stress and trigger apoptotic responses in cells, particularly at elevated concentrations. This is a significant mechanism underlying both its therapeutic potential in cancer treatment and its toxicity in various biological systems.

The induction of oxidative stress by boron is linked to its chemical properties. Boron's reaction with water can lead to an increase in the production of free radicals, including highly reactive hydroxyl radicals (·OH). nih.gov These free radicals can cause cellular damage by reacting with key biomolecules. One of the primary targets is the cell membrane, where hydroxyl radicals can initiate lipid peroxidation, a chain reaction that damages the membrane's structure and function, potentially leading to cell membrane rupture. nih.gov

In the context of its antimicrobial activity, this boron-induced oxidative stress is a key mechanism of action. The damage to the bacterial cell membrane caused by free radicals contributes to the bactericidal effects of boron compounds. nih.gov

In addition to oxidative stress, boron has been shown to induce apoptosis, or programmed cell death. This is a critical process for removing damaged or unwanted cells and is a key target in cancer therapy. Research has demonstrated that boric acid can trigger apoptosis in prostate cancer cells, contributing to its anti-cancer effects. nih.gov

The pro-apoptotic and oxidative stress-inducing properties of boron are concentration-dependent. While essential at low levels for various physiological functions, higher concentrations can be detrimental to cells. This dual role highlights the importance of maintaining a proper balance of boron in biological systems.

The table below summarizes the mechanisms by which boron induces oxidative stress and apoptosis.

| Mechanism | Description | Cellular Target | Consequence |

| Free Radical Production | Boron's reaction with water generates hydroxyl radicals (·OH). nih.gov | Cellular biomolecules, particularly lipids. | Lipid peroxidation, leading to membrane damage. nih.gov |

| Oxidative Stress | An imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. | Cell membrane and other cellular components. | Cell membrane rupture and cellular damage. nih.gov |

| Apoptosis Induction | Activation of the programmed cell death pathway. | Cancer cells (e.g., prostate cancer). | Inhibition of cancer cell growth. nih.gov |

Boron Toxicity in Plant Systems

Physiological Manifestations and Growth Inhibition

While boron is an essential micronutrient for plants, excessive concentrations can lead to toxicity, resulting in a range of physiological symptoms and significant growth inhibition. The threshold for boron toxicity varies among plant species and even among different genotypes of the same species.

One of the most common and earliest visible symptoms of boron toxicity is chlorosis and necrosis at the tips and margins of older leaves . This is due to the accumulation of boron in the transpiration stream, which carries it to the extremities of the leaves where it becomes concentrated.

The table below summarizes the key physiological manifestations and growth inhibition caused by boron toxicity in plants.

| Symptom | Description | Affected Plant Part |

| Leaf Tip and Margin Necrosis | Yellowing (chlorosis) and death (necrosis) of tissue at the edges of the leaves. | Older leaves |

| Stunted Growth | Reduced overall plant size, smaller leaves, and shorter internodes. | Whole plant |

| Inhibited Root Growth | Roots become stubby, with reduced elongation and a bushy appearance. balchem.com | Roots |

| Chloroplast Disintegration | Breakdown of the internal structure of chloroplasts. researchgate.net | Leaf cells |

| Plastoglobuli Accumulation | Increased number and size of lipid-protein particles within chloroplasts. researchgate.net | Leaf cells |

| Altered Cell Wall Structure | Changes in pectin cross-linking and reduced cellulose (B213188) content. researchgate.net | Plant cells |

Interactions with Other Essential Nutrients and Aluminum Toxicity

Interactions with Essential Nutrients:

Calcium (Ca): Boron and calcium have a well-established synergistic relationship, particularly in the context of cell wall structure. Calcium is involved in the cross-linking of pectic polysaccharides, and evidence suggests that it is a component of the borate-RG-II complex, helping to stabilize the pectic network in the cell wall. frontiersin.orgresearchgate.net The combined application of boron and calcium has been shown to positively affect root elongation and plant development, especially under stress conditions. frontiersin.org

Nitrogen (N): Boron is involved in nitrogen assimilation in plants. frontiersin.org The interaction between boron and nitrogen is complex, as nitrogen can either promote or reduce the absorption of boron depending on the specific conditions. frontiersin.org Boron deficiency can impair nitrogen fixation in legumes by affecting nodule development and the function of the oxygen diffusion barrier. nih.gov

Potassium (K), Phosphorus (P), and Zinc (Zn): Boron interacts with several other key nutrients, including potassium, phosphorus, and zinc. nih.gov While the specific mechanisms of these interactions are still being elucidated, they are known to influence various metabolic processes within the plant.

Interaction with Aluminum (Al) Toxicity:

Aluminum toxicity is a major problem in acidic soils, where high levels of soluble aluminum can inhibit root growth and nutrient uptake. Boron has been shown to play a role in alleviating aluminum toxicity in plants.

One of the primary mechanisms by which boron mitigates aluminum toxicity is by reducing the accumulation of aluminum in the cell wall. nih.gov Boron binds to pectin in the cell wall, which can reduce the binding sites available for aluminum, thereby limiting its entry into the cell and minimizing its toxic effects. nih.gov

Furthermore, boron can counteract the inhibitory effect of aluminum on the plasma membrane H+-ATPase. nih.govfrontiersin.org This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which drives nutrient uptake. By promoting the activity of H+-ATPase, boron helps to maintain nutrient transport and reduce the intracellular acidity caused by aluminum. nih.govfrontiersin.org

The table below summarizes the key interactions of boron with other nutrients and its role in aluminum toxicity.

| Interacting Element | Type of Interaction | Mechanism/Effect |

| Calcium (Ca) | Synergistic | Stabilizes the borate-RG-II complex in the cell wall, promoting cell wall integrity. frontiersin.orgresearchgate.net |

| Nitrogen (N) | Complex (synergistic or antagonistic) | Involved in nitrogen assimilation and nodule formation in legumes. nih.govfrontiersin.org |

| Aluminum (Al) | Alleviation of toxicity | Reduces aluminum accumulation in the cell wall and counteracts the inhibition of plasma membrane H+-ATPase. nih.govfrontiersin.org |

Genetic and Agronomic Strategies for Boron Toxicity Tolerance

The management of boron (B) in agricultural settings is a delicate balance, as it is an essential micronutrient with a narrow range between deficiency and toxicity. Current time information in Adelaide, AU. When present in excess, boron can severely inhibit plant growth and reduce crop yields. alberta.cagreenfacts.org Consequently, developing crops with enhanced tolerance to high boron levels is a critical agricultural goal, particularly as soil amelioration in boron-rich areas is often impractical. duke.eduresearchgate.net Research has focused on both genetic and agronomic approaches to mitigate the effects of boron toxicity.

Genetic strategies primarily involve the identification and utilization of genes that confer boron tolerance. This is a quantitative trait, meaning it is controlled by multiple genes. nih.gov A key mechanism for tolerance in many plants is the ability to limit boron accumulation in tissues, which is often achieved through the action of specific membrane transport proteins. wikipedia.orgca.gov These transporters can reduce the uptake of boron from the soil or actively export it from root cells. alberta.cagreenfacts.org

Key transporters identified in this process include:

Efflux Transporters: The BOR family of transporters, such as BOR1 and BOR4 in Arabidopsis and the Bot1 transporter in barley, are crucial for boron efflux. nih.govborates.todaygeoscienceworld.org They actively pump boron out of the cells, preventing its accumulation to toxic levels. wikipedia.orgborates.today The expression of these genes, like the Bot1 gene in barley, has been strongly correlated with the tolerance level of different cultivars. nih.govca.gov

Influx Transporters: Nodulin-26 like intrinsic proteins (NIPs), such as NIP5;1, act as channels for the uptake of boric acid. geoscienceworld.org While necessary for acquiring boron under deficient conditions, their regulation is important in preventing toxicity.

The discovery of these transporter genes has opened avenues for improving boron tolerance through both conventional breeding and genetic engineering. Marker-assisted selection (MAS) and quantitative trait loci (QTL) mapping are powerful tools used to identify the genomic regions associated with boron tolerance in crops like wheat and barley. nih.govresearchgate.netcondorchem.com For instance, studies in barley have mapped QTLs for boron tolerance to specific chromosomes, with some loci containing genes like Bot1. nih.gov By identifying these genetic markers, breeders can more efficiently select for tolerant varieties. researchgate.netborates.today Furthermore, transgenic approaches, such as inserting boron-efflux transporter genes into high-yielding but sensitive cultivars, represent a promising strategy for developing crops that can thrive in high-boron soils. bgu.ac.il

Agronomic strategies offer more direct, though sometimes temporary, solutions. One of the primary methods is the leaching of excess boron from the topsoil by applying sufficient water, for example, through flood or sprinkler irrigation. bgu.ac.il Other approaches focus on enhancing the plant's physiological tolerance by preventing oxidative damage and improving water status. bgu.ac.il The selection of tolerant rootstocks is another viable agronomic practice for certain crops. bgu.ac.il

Interactive Table: Key Genes and Loci for Boron Toxicity Tolerance

Click to view table

| Gene/Locus | Plant Species | Function | Research Finding | Citation(s) |

| Bot1 | Barley (Hordeum vulgare) | Boron efflux transporter | Expression is strongly correlated with tolerance; maps to a major boron tolerance QTL on chromosome 4H. | nih.gov, ca.gov |

| BOR1 | Arabidopsis thaliana | Boron efflux transporter | Involved in xylem loading and boron export from cells. | geoscienceworld.org |

| BOR4 | Arabidopsis thaliana | Boron efflux transporter | Primarily functions in tolerance to excessive boron via exclusion from tissues. | borates.today |

| NIP5;1 | Arabidopsis thaliana | Boric acid channel | Facilitates boron uptake into root cells. | geoscienceworld.org |

| 2H QTL Region | Barley (Hordeum vulgare) | Contains tolerance-related genes | A gene encoding an S-adenosylmethionine decarboxylase precursor in this region was found to confer boron tolerance. | nih.gov |

Boron Toxicity in Animal Models

Studies in various animal models have demonstrated that exposure to high doses of boron compounds, such as boric acid, can adversely affect the reproductive and developmental systems. borates.today These effects are a primary driver for the classification of boric acid and sodium borates as toxic to reproduction. duke.edu

In male animals, the testes are a principal target of boron toxicity. wikipedia.org Research in rats, mice, and dogs has shown that high-dose exposure is associated with testicular toxicity. greenfacts.org The initial observed lesion is often an inhibition of spermiation, which is the release of mature spermatids from the Sertoli cells. wikipedia.org With continued high-level exposure, this can progress to a disorganization of the seminiferous epithelium, germ cell death, and ultimately, testicular atrophy. nih.govwikipedia.org Studies in rats established a no-observed-adverse-effect level (NOAEL) for male reproductive effects at 17.5 mg B/kg body weight per day. alberta.cagreenfacts.orggeoscienceworld.org At higher concentrations, effects such as reduced epididymal sperm counts were observed. alberta.cagreenfacts.org However, some studies have reported contradictory, dose-dependent effects, where lower doses showed no adverse impact or even potential benefits on spermatogenesis, while toxicity was evident at higher doses. nih.govresearchgate.net

Interactive Table: Summary of Reproductive and Developmental Effects in Animal Models

Click to view table

| Animal Model | System Affected | Observed Effects at High Doses | NOAEL (mg B/kg bw/day) | Citation(s) |

| Rat | Male Reproductive | Testicular atrophy, inhibited spermiation, reduced epididymal sperm count. | 17.5 | wikipedia.org, alberta.ca, geoscienceworld.org, greenfacts.org |

| Mouse | Male Reproductive | Testicular atrophy, decrements in sperm motility. | Not specified | wikipedia.org, greenfacts.org |

| Dog | Male Reproductive | Testicular toxicity. | Not specified | greenfacts.org |

| Rat | Developmental | Fetal skeletal effects, intrauterine growth retardation, prenatal mortality. | 9.6 | Current time information in Adelaide, AU., borates.today, alberta.ca, geoscienceworld.org |

| Mouse | Developmental | Intrauterine growth retardation, prenatal mortality, axial skeleton abnormalities. | Not specified | Current time information in Adelaide, AU. |

| Rabbit | Developmental | Malformations. | Not specified | borates.today |

In addition to reproductive and developmental effects, animal studies have shown that acute and chronic exposure to high levels of boron compounds can induce toxic effects in the liver, kidneys, and nervous system.

A study involving acute oral administration of a high dose of boric acid (1000 mg/kg/day for 7 days) to Sprague-Dawley rats resulted in significant histopathological changes in multiple organs. wikipedia.orgborates.today In the liver, kidney, and brain tissues, researchers observed cellular degeneration and congestion in the vascular bed. borates.today The study also noted a significant decrease in the weights of the liver and kidneys in the experimental group compared to controls. borates.todayhealth.state.mn.us In the brain, edema and degeneration were observed in neurons. wikipedia.org

Chronic exposure to high doses of boron (≥84 mg B/kg body weight per day) has been reported to stimulate hepatic, renal, and neurological diseases in animals. alberta.ca Research on rats exposed to excess boric acid demonstrated hepatorenal dysfunctions, indicated by alterations in serum biochemical markers. bgu.ac.il Specifically, changes were seen in the activity of enzymes like alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), as well as increased serum creatinine (B1669602) levels, suggesting kidney and liver stress. bgu.ac.il Histopathological examination revealed alterations in the liver and kidneys of these rats. bgu.ac.il

Conversely, some studies highlight a protective role for boron against toxicity induced by other agents in these same organs. For instance, boron has been shown to offer protection against aluminum-induced neurotoxicity in rat models, where it mitigated oxidative stress and histopathological alterations in the brain. Current time information in Adelaide, AU.duke.edunih.gov Similarly, boron has demonstrated ameliorative effects against gentamicin-induced nephrotoxicity and thioacetamide-induced hepatic injury in rats, primarily through its antioxidant properties. greenfacts.org These studies, while not investigating boron as the primary toxicant, underscore its biological activity within hepatic, renal, and neurological systems.

Environmental Biogeochemistry and Fate of Boron

Natural Occurrence and Geochemical Cycling of Boron in Aquatic and Terrestrial Ecosystems

Boron is a naturally occurring element that is widely distributed in the Earth's crust, soils, and water. greenfacts.orgnih.gov It does not exist in its elemental form in nature but is found combined with oxygen in compounds known as borates, such as boric acid and borax (B76245). nisuscorp.com The global biogeochemical cycle of boron involves its movement through the lithosphere (rocks), hydrosphere (water), atmosphere, and biosphere. wikipedia.orgborates.today

The primary natural source of boron released into the environment is the weathering of boron-containing rocks and soils. alberta.cahealth.state.mn.us Boron is found in various rock types, including sedimentary rocks, coal, and shale, with an average crustal abundance of up to 20 ppm. greenfacts.orgresearchgate.net Geothermal activity, including volcanic emissions and geothermal steam, also contributes significantly to the natural release of boron into the atmosphere and water systems. greenfacts.org

The major reservoirs and fluxes in the natural boron cycle are:

Oceans (Hydrosphere): The oceans are the largest reservoir of mobile boron, with seawater containing an average concentration of about 4.5-4.6 mg/L. condorchem.comglobalwaterintel.com Boron is delivered to the oceans via river transport, atmospheric deposition, and hydrothermal vents. wikipedia.org In aqueous environments, boron exists primarily as undissociated boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻), with the ratio between these two forms being dependent on pH. condorchem.commdpi.com

Atmosphere: A significant natural flux of boron to the atmosphere comes from the evaporation of boric acid from seawater, which is carried in sea salt aerosols. researchgate.netwikipedia.orgborates.today Volcanic emissions and forest fires are other natural atmospheric sources. wikipedia.org Boron is then returned to terrestrial and aquatic systems through wet and dry deposition. wikipedia.org

Land (Lithosphere and Biosphere): On land, boron is present in soils, derived from rock weathering. nisuscorp.com Its concentration in soil can vary widely, and some regions experience boron leaching due to heavy rainfall or specific geological features. nisuscorp.com Boron is an essential micronutrient for plants, which take it up from the soil. nisuscorp.com This uptake represents a key pathway for boron's entry into the terrestrial food web. nisuscorp.com

The geochemical cycle of boron is complex, with continuous exchange between these major environmental compartments. borates.today Sinks for boron include its adsorption onto sediments, incorporation into biogenic carbonates, and the alteration of oceanic crust. geoscienceworld.org

Anthropogenic Sources and Pathways of Boron Introduction into the Environment

Human activities have significantly altered the global boron cycle, leading to increased mobilization and introduction of boron into aquatic and terrestrial environments. wikipedia.org It is estimated that anthropogenic fluxes of boron now exceed those from natural processes, contributing substantially to the amount of boron found in rivers and the broader hydrosphere. duke.edubgu.ac.il

The primary anthropogenic sources and pathways include:

Mining and Industrial Processes: The mining and processing of borate minerals are major sources of boron release. duke.eduwikipedia.org Industries that use boron compounds extensively, such as glass and ceramics manufacturing, also contribute to environmental boron levels through their wastewater discharges. alberta.ca

Fossil Fuel Combustion: The combustion of coal is a significant anthropogenic source of atmospheric boron. duke.eduresearchgate.net Boron present in coal is released during burning and can be deposited on land and water. duke.edu

Agriculture: Boron compounds are used in the manufacturing of agricultural products, including some fertilizers and herbicides. alberta.canisuscorp.com Runoff from agricultural lands can carry these compounds into surface water and groundwater. alberta.ca

Wastewater and Sewage: Municipal sewage and industrial wastewater often contain boron from the use of consumer products like soaps, detergents, and bleaches, which can contain borates. alberta.ca The discharge of this wastewater into water bodies is a major pathway for boron introduction. alberta.caca.gov

Waste Disposal: Leaching from landfills and industrial waste disposal sites can also release boron into the surrounding soil and water. alberta.cawikipedia.org

These human-driven inputs have led to elevated boron concentrations in various water sources, including rivers and groundwater, which can have implications for both aquatic ecosystems and the suitability of water for irrigation. alberta.caresearchgate.net

Interactive Table: Natural vs. Anthropogenic Boron Fluxes

Click to view table

| Flux Type | Source | Pathway | Environmental Impact | Citation(s) |

| Natural | Rock Weathering | Runoff into rivers and groundwater | Baseline boron levels in soil and water. | alberta.ca |

| Natural | Sea Salt Aerosols | Atmospheric transport and deposition | Major driver of the global atmospheric boron cycle. | borates.today, researchgate.net |

| Natural | Volcanic/Geothermal Activity | Emissions to atmosphere and water | Localized high concentrations of boron. | greenfacts.org, |

| Anthropogenic | Coal Combustion | Atmospheric emission and deposition | Increased boron in air, soil, and water. | duke.edu, researchgate.net |

| Anthropogenic | Borate Mining/Processing | Industrial discharge, dust | Localized contamination of water and soil. | duke.edu, wikipedia.org |

| Anthropogenic | Agriculture (Fertilizers) | Surface runoff into waterways | Elevated boron in aquatic systems, potential plant toxicity. | alberta.ca |

| Anthropogenic | Municipal/Industrial Wastewater | Direct discharge into rivers | Increased boron concentrations in freshwater bodies. | alberta.ca, ca.gov |

Adsorption and Transport Dynamics of Boron in Soil and Water Systems